(2-ethyl-6-methylphenyl)boronic acid
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Overview
Description
(2-ethyl-6-methylphenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes . The specific targets would depend on the structural features of the boronic acid derivative and the biological context in which it is used.
Mode of Action
The mode of action of 2-Ethyl-6-methylphenylboronic acid is likely to involve the formation of reversible covalent bonds with its biological targets. Boronic acids are known to form reversible complexes with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a wide range of targets and modulate their activity. The specific changes induced by 2-Ethyl-6-methylphenylboronic acid would depend on the nature of its targets and the context of the interaction.
Biochemical Pathways
For instance, it could potentially modulate enzymatic activities, interfere with signal transduction, or affect the stability of certain proteins
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as ph . This could potentially affect the bioavailability of 2-Ethyl-6-methylphenylboronic acid and its ability to reach its targets.
Result of Action
These could include changes in enzymatic activity, alterations in signal transduction pathways, or effects on protein stability .
Action Environment
The action of 2-Ethyl-6-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with diols . Other factors, such as the presence of other molecules or ions, could also potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Ethyl-6-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Cellular Effects
The cellular effects of 2-Ethyl-6-methylphenylboronic acid are not well-documented in the literature. Boronic acids and their derivatives are known to have various effects on cellular function. For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-6-methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-ethyl-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethyl-6-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-ethyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents are employed.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd) are used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(2-ethyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethyl and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
2-Methylphenylboronic Acid: Contains a methyl group at the 2 position but lacks the ethyl group, resulting in different steric and electronic properties.
4-Ethylphenylboronic Acid: Contains an ethyl group at the 4 position, leading to different reactivity and selectivity in reactions.
Uniqueness: (2-ethyl-6-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-ethyl-6-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h4-6,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUHZPUFWHFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953075-89-3 |
Source
|
Record name | (2-ethyl-6-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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